molecular formula C21H17BrFNO4 B422924 METHYL (4Z)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B422924
M. Wt: 446.3g/mol
InChI Key: ZPKRNQWNPNYCFY-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(5-bromo-2-methoxybenzylidene)-1-(4-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C21H17BrFNO4

Molecular Weight

446.3g/mol

IUPAC Name

methyl (4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C21H17BrFNO4/c1-12-19(21(26)28-3)17(11-13-10-14(22)4-9-18(13)27-2)20(25)24(12)16-7-5-15(23)6-8-16/h4-11H,1-3H3/b17-11-

InChI Key

ZPKRNQWNPNYCFY-BOPFTXTBSA-N

SMILES

CC1=C(C(=CC2=C(C=CC(=C2)Br)OC)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC

Isomeric SMILES

CC1=C(/C(=C/C2=C(C=CC(=C2)Br)OC)/C(=O)N1C3=CC=C(C=C3)F)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=C(C=CC(=C2)Br)OC)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may include:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.

    Introduction of Substituents: The bromine, methoxy, and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Benzylidene Group: The benzylidene group can be formed through a condensation reaction between an aldehyde and a ketone.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to increase reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzylidene groups.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrole ring.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug design.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-methoxybenzylidene)-1-(4-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but lacks the bromine substituent.

    Methyl 4-(5-bromo-2-methoxybenzylidene)-1-(phenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but lacks the fluorine substituent.

Uniqueness

The presence of both bromine and fluorine substituents in METHYL (4Z)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-1-(4-FLUOROPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE makes it unique. These substituents can significantly influence the compound’s reactivity and interactions, providing distinct advantages in various applications.

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